molecular formula C3H7Cl2LiMg B3155660 Isopropylmagnesium chloride-lithium chloride complex CAS No. 807329-97-1

Isopropylmagnesium chloride-lithium chloride complex

Cat. No.: B3155660
CAS No.: 807329-97-1
M. Wt: 145.3 g/mol
InChI Key: DBTNVRCCIDISMV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Isopropylmagnesium chloride-lithium chloride complex is a reagent commonly used in organic synthesis. It is also known as the Turbo Grignard . This complex solution consists of isopropylmagnesium chloride (iPrMgCl) and lithium chloride (LiCl) dissolved in tetrahydrofuran (THF) . The complex plays a crucial role in various chemical transformations due to its unique properties.


Synthesis Analysis

The synthesis of this complex involves the preparation of isopropylmagnesium chloride by reacting isopropyl chloride (CH3CHCl) with magnesium (Mg) in anhydrous ether or THF. The addition of lithium chloride to the resulting Grignard reagent forms the Turbo Grignard complex .


Molecular Structure Analysis

The molecular formula of the This compound is (CH3)2CHMgCl · LiCl , with a molecular weight of 145.24 g/mol . The complex consists of an isopropylmagnesium chloride unit coordinated with a lithium chloride ion .


Chemical Reactions Analysis

  • I-Mg Exchange : It enables functionalization via I-Mg exchange of unprotected aromatic and heteroaromatic carboxylic acids .

Physical and Chemical Properties Analysis

  • Density : The complex solution has a density of 0.951 g/mL at 25°C .
  • Flash Point : The flash point is -17°C .

Scientific Research Applications

1. Synthesis Applications

Isopropylmagnesium chloride-lithium chloride complex is prominently used in synthetic chemistry. For example, it's used in the magnesiation of weakly activated arenes, facilitating the synthesis of tert-butyl ethyl phthalate (Rohbogner, Wagner, Clososki, & Knochel, 2009). Additionally, this complex plays a role in preparing various organomagnesium compounds via halogen–magnesium exchange reactions, showcasing its versatility in creating diverse chemical structures (Knochel & Gavryushin, 2010).

2. Organic Synthesis and Grignard Reagents

The complex is instrumental in the generation of novel Grignard reagents, which are crucial for organic synthesis. An example is its use in the formation of diethyl-1-magnesium chloride methanephosphonate, which is particularly reactive towards phenylselenium halides and halogens (Coutrot, Youssefi-Tabrizi, & Grison, 1986). This demonstrates the compound's ability to facilitate complex chemical reactions in organic synthesis.

3. Utility in Deprotonation and Nucleophilic Displacement

The this compound is also used in deprotonation studies and nucleophilic displacement. For example, it was used in a study involving the deprotonation of 2,3,5-trihalopyridines, resulting in the synthesis of novel carboxylic acids and 6-iodopyridines, useful for pharmaceutical research (Bobbio & Schlosser, 2001).

4. Educational and Experimental Applications

In educational settings, the this compound serves as a teaching tool in chemistry. It's used in experiments to illustrate the preparation of Grignard reagents via halogen-metal exchange, a method rarely done in research laboratories but crucial for understanding modern organic chemistry (Snider, 2015).

Mechanism of Action

Target of Action

The primary target of the Isopropylmagnesium chloride-lithium chloride complex, also known as Turbo Grignard, is the formation of new carbon-carbon bonds . It is used in the Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The this compound enhances the ability of isopropylmagnesium chloride towards transmetalation reactions . The more reactive species, a LiCl-iPrMgCl complex, is called a Turbo-Grignard reagent . This reagent is used to prepare other Grignard reagents by transmetalation .

Biochemical Pathways

The this compound is involved in several biochemical pathways. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, preparation of cyclic alkenyl and dienyl magnesium reagents, preparation of functionalized triazenes, preparation of carbazoles, regioselective functionalization of trisubstituted pyridines, electrophilic amination for preparation of amines, and preparation of Grignards reagents in the presence of masked ketones and aldehydes .

Pharmacokinetics

It is known that the compound is highly reactive and moisture sensitive .

Result of Action

The result of the action of the this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . It is particularly useful in the synthesis of Grignard reagents, which are key intermediates in many organic reactions .

Action Environment

The action of the this compound is influenced by environmental factors. It is a highly flammable and moisture-sensitive material . Therefore, it must be handled under anhydrous conditions in a controlled environment. It is typically used in a solution form, such as in tetrahydrofuran (THF), for ease of handling and to control its reactivity .

Biochemical Analysis

Biochemical Properties

The Isopropylmagnesium chloride-lithium chloride complex plays a significant role in biochemical reactions. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, and preparation of cyclic alkenyl and dienyl magnesium reagents . It also participates in the regioselective functionalization of trisubstituted pyridines and electrophilic amination for the preparation of amines

Molecular Mechanism

The this compound exerts its effects at the molecular level primarily through its role in the synthesis of other compounds. It is involved in the magnesium-halogen exchange on unprotected aryl carboxylic acids . This reaction is crucial in the preparation of Grignard reagents, which are then used in various organic reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is air and moisture sensitive , indicating that its stability and degradation may be influenced by these factors. The long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific compounds synthesized using this complex.

Properties

IUPAC Name

lithium;magnesium;propane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTNVRCCIDISMV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2LiMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 2
Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 3
Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 4
Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 5
Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 6
Isopropylmagnesium chloride-lithium chloride complex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.